3-Chlorophenmetrazine (hydrochloride)
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Overview
Description
3-Chlorophenmetrazine (hydrochloride) is a substituted phenylmorpholine derivative known for its stimulant effects. It is closely related to other compounds such as phenmetrazine and 3-fluorophenmetrazine. This compound acts as a monoamine releaser, with a preference for dopamine and noradrenaline release over serotonin .
Preparation Methods
The synthesis of 3-Chlorophenmetrazine (hydrochloride) involves several steps, starting with the preparation of the phenylmorpholine core. The synthetic route typically includes the following steps:
Formation of the phenylmorpholine core: This involves the reaction of a phenyl derivative with morpholine under specific conditions.
Chlorination: The introduction of the chlorine atom at the 3-position of the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
3-Chlorophenmetrazine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions .
Scientific Research Applications
3-Chlorophenmetrazine (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: In biological research, it is used to study the effects of monoamine releasers on neurotransmitter systems.
Medicine: Although not approved for medical use, it is studied for its potential therapeutic effects and side effects.
Mechanism of Action
3-Chlorophenmetrazine (hydrochloride) exerts its effects by acting as a monoamine releaser. It preferentially releases dopamine and noradrenaline over serotonin. The compound binds to monoamine transporters, causing the release of these neurotransmitters into the synaptic cleft, leading to increased stimulation of post-synaptic receptors. This results in the stimulant effects observed with this compound .
Comparison with Similar Compounds
3-Chlorophenmetrazine (hydrochloride) is similar to other phenylmorpholine derivatives such as:
Phenmetrazine: Known for its stimulant effects, but with a different substitution pattern on the phenyl ring.
3-Fluorophenmetrazine: Similar in structure but with a fluorine atom instead of chlorine, leading to different pharmacological properties.
3-Chloromethamphetamine: Another chlorinated compound with stimulant effects but a different core structure.
The uniqueness of 3-Chlorophenmetrazine (hydrochloride) lies in its specific substitution pattern and its preference for dopamine and noradrenaline release over serotonin .
Properties
Molecular Formula |
C11H15Cl2NO |
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Molecular Weight |
248.15 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H |
InChI Key |
VZCXTEIFMRHIQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1)C2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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